3-Nitro-N-(trimethylsilyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

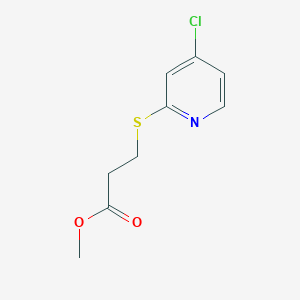

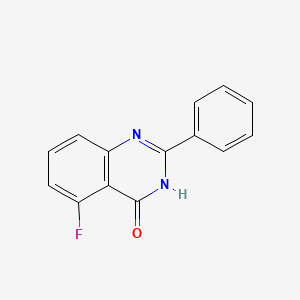

3-ニトロ-N-(トリメチルシリル)ベンズアミドは、ベンズアミド類に属する有機化合物です。ベンズアミド構造にニトロ基 (-NO2) とトリメチルシリル基 (-Si(CH3)3) が結合していることが特徴です。

製法

合成経路と反応条件

3-ニトロ-N-(トリメチルシリル)ベンズアミドの合成には、通常、3-ニトロ安息香酸とトリメチルシリルアミンを直接縮合させる方法が用いられます。この反応は、通常、アミド結合の形成を促進する触媒を使用して、穏和な条件下で行われます。一般的な方法の1つには、珪藻土に固定化されたルイス酸性イオン液体を使用する方法があり、これにより、反応に活性部位が提供され、高収率で環境に優しいプロセスが実現します .

工業生産方法

工業的な設定では、3-ニトロ-N-(トリメチルシリル)ベンズアミドの生産は、同様の合成経路を使用して規模拡大することができます。超音波照射と固体酸触媒の使用により、反応の効率と収率を向上させることができ、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(trimethylsilyl)benzamide typically involves the direct condensation of 3-nitrobenzoic acid with trimethylsilylamine. This reaction is often carried out under mild conditions using a catalyst to facilitate the formation of the amide bond. One common method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which provides active sites for the reaction and allows for a high yield and eco-friendly process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

化学反応の分析

反応の種類

3-ニトロ-N-(トリメチルシリル)ベンズアミドは、次のような様々な化学反応を起こします。

酸化: ニトロ基はさらに酸化されて、ニトロソ誘導体または他の酸化誘導体になる可能性があります。

還元: ニトロ基は、適切な条件下でアミノ基に還元できます。

置換: トリメチルシリル基は、求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの一般的な酸化剤を使用できます。

還元: パラジウム触媒 (Pd/C) または水素化リチウムアルミニウム (LiAlH4) の存在下での水素ガス (H2) などの還元剤が一般的に使用されます。

置換: ハロゲン化物やアルコキシドなどの求核剤を使用して、トリメチルシリル基を置換することができます。

主な生成物

酸化: ニトロソ誘導体の形成。

還元: 3-アミノ-N-(トリメチルシリル)ベンズアミドの形成。

置換: 使用した求核剤に応じて、様々な置換ベンズアミドが形成されます。

科学的研究の応用

3-ニトロ-N-(トリメチルシリル)ベンズアミドは、科学研究において様々な用途があります。

化学: より複雑な有機分子の合成における中間体として、また様々な化学反応における試薬として使用されます.

生物学: この化合物は、生物学的分子と安定な複合体を形成する能力のために、酵素阻害やタンパク質相互作用に関する研究に使用することができます。

工業: 特定の特性を持つ特殊化学薬品や材料の生産に使用されます。

作用機序

3-ニトロ-N-(トリメチルシリル)ベンズアミドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ニトロ基はレドックス反応に関与することができ、トリメチルシリル基は化合物の安定性と親油性を向上させることができ、タンパク質や膜の疎水性領域との相互作用を促進します。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらします .

類似化合物の比較

類似化合物

ベンズアミド: 様々な医薬品用途で使用される、安息香酸の最も単純なアミド誘導体.

3-ニトロベンズアミド: 3-ニトロ-N-(トリメチルシリル)ベンズアミドに似ていますが、トリメチルシリル基がありません。そのため、親油性と安定性が低くなります。

N-(トリメチルシリル)ベンズアミド: ニトロ基がありません。そのため、反応性や用途が異なります。

独自性

3-ニトロ-N-(トリメチルシリル)ベンズアミドは、ニトロ基とトリメチルシリル基の両方が存在するため、独特です。これらの官能基の組み合わせにより、研究や産業の様々な分野で汎用性の高い用途が実現します。

類似化合物との比較

Similar Compounds

Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.

3-Nitrobenzamide: Similar to 3-Nitro-N-(trimethylsilyl)benzamide but lacks the trimethylsilyl group, making it less lipophilic and stable.

N-(Trimethylsilyl)benzamide: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the nitro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

特性

CAS番号 |

61511-47-5 |

|---|---|

分子式 |

C10H14N2O3Si |

分子量 |

238.31 g/mol |

IUPAC名 |

3-nitro-N-trimethylsilylbenzamide |

InChI |

InChI=1S/C10H14N2O3Si/c1-16(2,3)11-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3,(H,11,13) |

InChIキー |

BYOMMOUSUXEXDV-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)

![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)

![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)